molecular formula C20H17N3O3 B2798400 N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 850556-47-7

N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2798400
CAS No.: 850556-47-7
M. Wt: 347.374
InChI Key: BQVXDDOCHURUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-13-7-9-14(10-8-13)22-17(24)11-23-12-21-18-15-5-3-4-6-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVXDDOCHURUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 318.35 g/mol
  • CAS Number : Not specified

The compound is believed to exhibit its biological effects through the inhibition of specific enzymes involved in metabolic pathways. Research indicates that it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

Biological Activity

  • Antitumor Activity :
    • Studies have shown that compounds similar to this compound exhibit significant antitumor properties by modulating immune responses and inhibiting tumor growth. For instance, IDO inhibitors have been associated with increased T-cell activity against tumors .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in autoimmune diseases and chronic inflammatory disorders.
  • Neuroprotective Properties :
    • Preliminary studies suggest that derivatives of this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of IDO leading to enhanced anti-tumor immunity
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveReduction of oxidative stress in neural tissues

Case Studies

  • IDO Inhibition in Cancer Therapy :
    A study published in Scientific Reports highlighted the role of IDO inhibitors in enhancing the efficacy of cancer immunotherapies. The research indicated that compounds with structural similarities to this compound could significantly improve T-cell responses against tumors when used in conjunction with checkpoint inhibitors .
  • Inflammation Models :
    In animal models of inflammation, similar compounds demonstrated a marked reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.